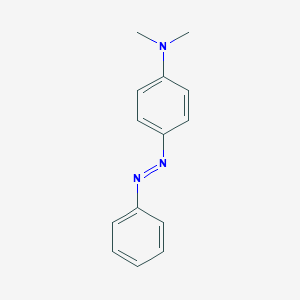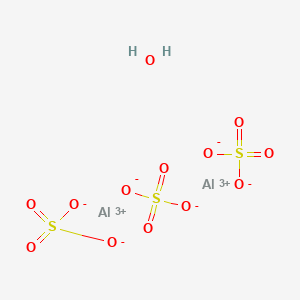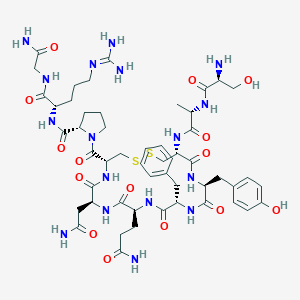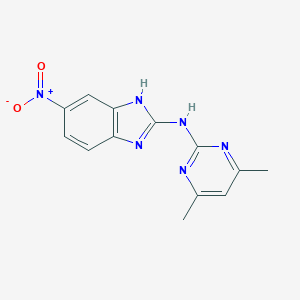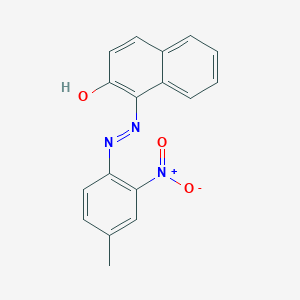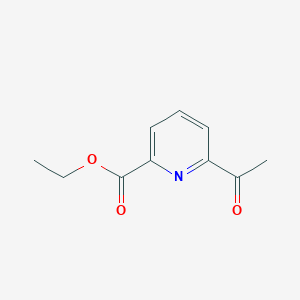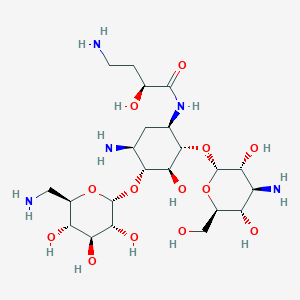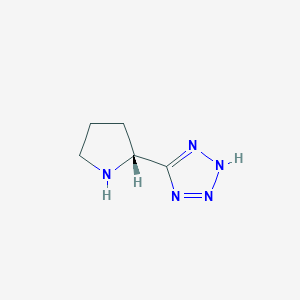
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its potential use as an anesthetic. DMCM is a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions. In recent years, DMCM has also been studied for its potential use in scientific research.
Wirkmechanismus
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane acts as a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions.
Biochemische Und Physiologische Effekte
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to have a number of biochemical and physiological effects. It can cause seizures and convulsions, and it can also alter the levels of neurotransmitters in the brain. 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its effects on seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of GABA in the brain and for studying the mechanisms of epileptogenesis. However, one limitation of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane. One area of interest is the development of new treatments for epilepsy that target the GABA receptor system. Another area of interest is the investigation of the effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane on other neurotransmitter systems in the brain. Finally, there is a need for further research on the toxicological effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, particularly at low concentrations, in order to better understand its potential uses in scientific research.
Synthesemethoden
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane can be synthesized through a multistep process that involves the reaction of 3,3-Dimethyl-1-butyne with ethyl diazoacetate in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to yield 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been used in scientific research to study the mechanisms of epileptogenesis and to develop new treatments for epilepsy. It has also been used to study the effects of GABA antagonists on the brain and to investigate the role of GABA in the regulation of neurotransmission.
Eigenschaften
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2,3)5-6-10(4)7-8-10/h7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJZKXRTPATBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

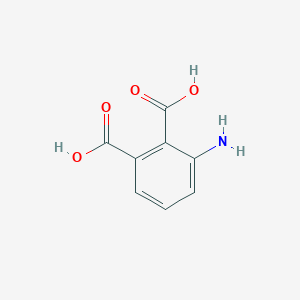
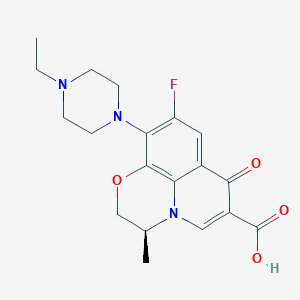
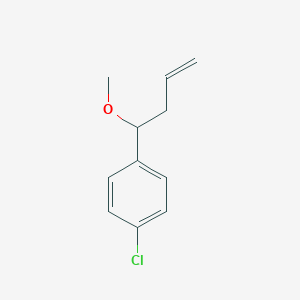
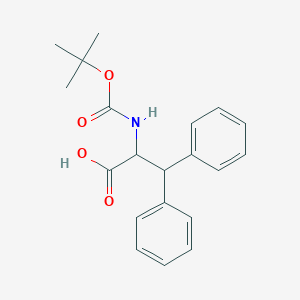
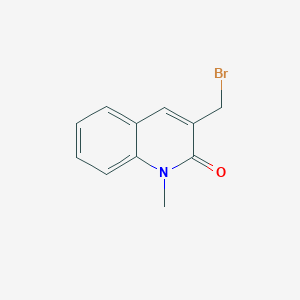
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
